molecular formula C11H7N5O B8299820 3-(Pyridazin-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole

3-(Pyridazin-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole

Cat. No. B8299820
M. Wt: 225.21 g/mol
InChI Key: DCXSZTNPKYMMND-UHFFFAOYSA-N
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Patent
US08486979B2

Procedure details

The titled compound was prepared according to the procedure of Method D using the product of Example 83D and nicotinoyl chloride hydrochloride (Aldrich). 1H NMR (300 MHz, DMSO-d6) δ 7.75 (ddd, J=8.0, 4.9, 0.7 Hz, 1 H), 8.32 (dd, J=5.3, 2.2 Hz, 1 H), 8.61 (dt, J=8.2, 1.8 Hz, 1 H), 8.93 (dd, J=5.1, 1.7 Hz, 1 H), 9.39 (dd, J=2.2, 0.8 Hz, 1 H), 9.55 (dd, J=5.4, 1.4 Hz, 1 H), 9.85 (dd, J=2.2, 1.2 Hz, 1 H) ppm; MS (DCI/NH3) m/z 226 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
nicotinoyl chloride hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][N:2]=[C:3]([C:5]1[CH:10]=[CH:9][N:8]=[N:7][CH:6]=1)[NH2:4].Cl.[C:12](Cl)(=O)[C:13]1[CH:18]=[CH:17][CH:16]=[N:15][CH:14]=1.N>>[N:8]1[CH:9]=[CH:10][C:5]([C:3]2[N:4]=[C:12]([C:13]3[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=3)[O:1][N:2]=2)=[CH:6][N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON=C(N)C1=CN=NC=C1
Step Two
Name
nicotinoyl chloride hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C1=CN=CC=C1)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=NC=C(C=C1)C1=NOC(=N1)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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